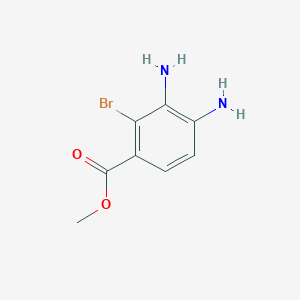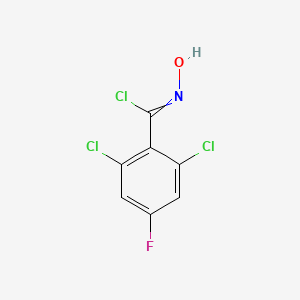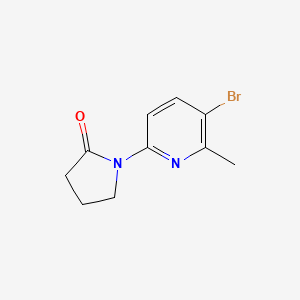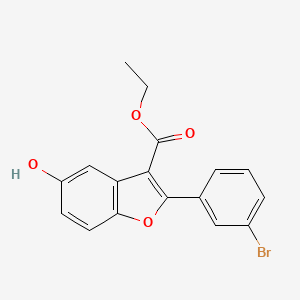
Methyl 3,4-diamino-2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-diamino-2-bromobenzoate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with amino groups at the 3 and 4 positions and a bromine atom at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-diamino-2-bromobenzoate typically involves the bromination of methyl 3,4-diaminobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.
-
Bromination with Bromine
Reagents: Methyl 3,4-diaminobenzoate, bromine.
Solvent: Dichloromethane.
Conditions: Room temperature, under an inert atmosphere.
Procedure: Bromine is added dropwise to a solution of methyl 3,4-diaminobenzoate in dichloromethane, and the reaction mixture is stirred until the bromination is complete.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: Methyl 3,4-diaminobenzoate, NBS.
Solvent: Chloroform.
Procedure: NBS is added to a solution of methyl 3,4-diaminobenzoate in chloroform, and the reaction mixture is stirred until the bromination is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.
化学反応の分析
Types of Reactions
Methyl 3,4-diamino-2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding aniline derivatives.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Nucleophiles (e.g., amines, thiols).
Conditions: Solvent (e.g., ethanol), elevated temperature.
Products: Substituted benzoates.
-
Oxidation
Reagents: Potassium permanganate, nitric acid.
Conditions: Aqueous or organic solvent, controlled temperature.
Products: Nitro derivatives.
-
Reduction
Reagents: Reducing agents (e.g., sodium borohydride, hydrogen gas with a catalyst).
Conditions: Solvent (e.g., ethanol), room temperature or elevated temperature.
Products: Aniline derivatives.
科学的研究の応用
Methyl 3,4-diamino-2-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of photoactive materials and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 3,4-diamino-2-bromobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and amino groups can form hydrogen bonds and electrostatic interactions with the active sites of target proteins, modulating their activity. In materials science, the compound’s photoactive properties are utilized to create responsive materials that change their physical properties upon exposure to light.
類似化合物との比較
Methyl 3,4-diamino-2-bromobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-5-bromobenzoate: This compound has a similar structure but with the amino group at the 2-position and the bromine at the 5-position. It is used in the synthesis of various organic compounds and has applications in medicinal chemistry.
Methyl 4-bromobenzoate: This compound lacks the amino groups and is used as an intermediate in organic synthesis.
Methyl 2-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom and is used in the synthesis of pharmaceuticals and agrochemicals.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
methyl 3,4-diamino-2-bromobenzoate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,10-11H2,1H3 |
InChIキー |
KBLDLYNLZMRNBY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)



![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)

![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)

